N2-Trityl ent-Valsartan
Description
Strategic Position as a Key Intermediate in Complex Molecule Synthesis
The synthesis of complex molecules like valsartan (B143634) often involves multiple steps where various functional groups must be manipulated in a specific sequence. N2-Trityl ent-Valsartan serves as a key intermediate in certain synthetic routes. google.com Its structure contains the core biphenyl (B1667301) tetrazole moiety and the valine-derived side chain, albeit in the opposite stereochemical configuration to the active pharmaceutical ingredient. This makes it an invaluable tool for analytical and research purposes, as well as a potential starting point for the synthesis of other related compounds. The strategic placement of the trityl group on the tetrazole ring is a deliberate tactic to prevent this reactive group from interfering with subsequent chemical transformations. google.comeuropa.eu
Significance of Protecting Group Chemistry in Multistep Organic Transformations
Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from participating in a reaction while another part of the molecule is being modified. weebly.comwiley.com The trityl (triphenylmethyl) group is a bulky and effective protecting group, particularly for alcohols, amines, and as seen in this case, the nitrogen on a tetrazole ring. weebly.comontosight.aitotal-synthesis.com
The use of a trityl group offers several advantages:
Selectivity: Its large size allows for the selective protection of sterically accessible functional groups. total-synthesis.com
Stability: The trityl group is stable under a variety of reaction conditions, yet can be removed under relatively mild acidic conditions. weebly.comtotal-synthesis.com
Improved Solubility: The hydrophobic nature of the trityl group can enhance the solubility of polar intermediates in organic solvents, aiding in purification. total-synthesis.com
In the context of valsartan synthesis, protecting the tetrazole nitrogen is critical to avoid side reactions during steps such as the coupling of the biphenyl rings or the modification of the valine side chain. europa.eu The trityl group provides the necessary stability and is later removed to yield the final tetrazole structure. google.com
Emphasis on Stereochemical Control and Enantiomeric Purity in Pharmaceutical Precursors
The biological activity of many pharmaceutical compounds is highly dependent on their three-dimensional structure, or stereochemistry. researchgate.netnih.gov Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects. nih.govmdpi.com Consequently, regulatory bodies like the FDA and EMA place strict requirements on the enantiomeric purity of chiral drugs. nih.gov
The synthesis of a specific enantiomer, such as the active S-enantiomer of valsartan, requires precise stereochemical control throughout the manufacturing process. mdpi.com The presence of this compound, the R-enantiomer, is carefully monitored as an impurity. impurity.com Developing analytical methods to detect and quantify the unwanted enantiomer is a critical aspect of quality control in pharmaceutical production. libretexts.org The availability of pure samples of this compound is therefore essential for validating these analytical methods and ensuring the safety and efficacy of the final drug product.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C43H43N5O3 bioorganics.biz |
| CAS Number | 2459446-35-4 lgcstandards.com |
Table 2: Related Valsartan Compounds and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Significance |
| Valsartan | C24H29N5O3 | 435.52 | Active Pharmaceutical Ingredient simsonpharma.com |
| ent-Valsartan (D-Valsartan) | C24H29N5O3 | 435.52 | R-enantiomer of valsartan, used as a standard for impurity profiling |
| Valsartan Benzyl (B1604629) Ester N2-Trityl Analog | C50H49N5O3 | 767.96 | A related intermediate in valsartan synthesis simsonpharma.com |
| 4'-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl | Not Available | Not Available | A key intermediate in the synthesis of the biphenyl tetrazole core of sartans researchgate.net |
Properties
Molecular Formula |
C₄₃H₄₃N₅O₃ |
|---|---|
Molecular Weight |
677.83 |
Synonyms |
(R)-3-Methyl-2-(N-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoic Acid |
Origin of Product |
United States |
Synthetic Methodologies for N2 Trityl Ent Valsartan
Precursor Synthesis and Derivatization Strategies
The initial phase of the synthesis focuses on the preparation of the essential building blocks: the biphenyl (B1667301) tetrazole moiety and the chiral valine derivative.
A trityl-protected bromobiphenyl derivative often serves as a key intermediate. scispace.com This precursor already incorporates the tetrazole ring, which is protected with a trityl group to prevent unwanted side reactions during subsequent synthetic steps. The synthesis of this scaffold is foundational for the eventual integration of the chiral side chain.
To achieve the specific stereochemistry of ent-Valsartan, the synthesis must start with the (R)-enantiomer of valine. This chiral amino acid is typically used in a derivatized form, such as its methyl or benzyl (B1604629) ester, to facilitate the subsequent coupling reactions. For instance, L-valine methyl ester is a common starting material in the synthesis of Valsartan (B143634), and therefore, (R)-valine methyl ester would be the corresponding precursor for ent-Valsartan. d-nb.infotandfonline.com
The preparation often involves the esterification of (R)-valine. For example, L-valine methyl ester hydrochloride is commercially available and can be used directly in reactions. nih.gov A similar approach would be applicable for the (R)-enantiomer.
Key Coupling and Functionalization Reactions
With the precursor molecules in hand, the subsequent steps involve a series of coupling and functionalization reactions to assemble the final N2-Trityl ent-Valsartan molecule.
A crucial step in the synthesis is the formation of the secondary amine through a nucleophilic substitution reaction. This typically involves the reaction of the chiral valine ester with a brominated biphenyl component. For instance, a common strategy is the alkylation of the amino group of the valine ester with a bromomethyl group on the biphenyl scaffold. acs.orggoogle.com
In one synthetic route for Valsartan, L-valine methyl ester hydrochloride is reacted with 4-bromomethyl-2′-cyanobiphenyl. acs.org For the synthesis of ent-Valsartan, the corresponding reaction would utilize (R)-valine methyl ester. Another approach involves the reaction of a trityl-protected bromo biphenyl derivative with L-valine benzyl ester. scispace.com The analogous reaction for the enantiomer would proceed with (R)-valine benzyl ester. The use of a base, such as N,N-diisopropylethylamine, is common in these alkylation reactions to neutralize the hydrohalic acid formed. acs.orggoogle.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole | (R)-valine methyl ester hydrochloride | N,N-diisopropylethylamine | N,N-dimethylformamide | 45-50 °C | N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-(R)-valine methyl ester |
| 4-bromomethyl-2′-cyanobiphenyl | (R)-valine methyl ester hydrochloride | N,N-diisopropylethylamine | Dichloromethane (B109758) | Not specified | N-[(2′-cyanobiphenyl-4-yl)methyl]-(R)-valine methyl ester |
This table is illustrative of typical reaction conditions for the synthesis of the corresponding (S)-enantiomer intermediates, adapted for the synthesis of the (R)-enantiomer.
Following the formation of the secondary amine, the next step is the introduction of the pentanoyl group via an acylation reaction. This is typically achieved by reacting the secondary amine intermediate with valeryl chloride in the presence of a base. d-nb.infoacs.org Triethylamine (B128534) or N,N-diisopropylethylamine are commonly used bases for this transformation. nih.govacs.org
The reaction conditions for this acylation are generally mild. For example, the reaction can be carried out in a solvent like dichloromethane at 0 °C to room temperature. nih.gov This step results in the formation of the N-acylated product, which is a direct precursor to this compound, assuming the tetrazole is already trityl-protected.
| Reactant | Acylating Agent | Base | Solvent | Temperature | Product |
| N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-(R)-valine methyl ester | Valeryl chloride | N,N-diisopropylethylamine | Toluene | 0-5 °C | N-(1-Oxopentyl)-N-[[2′-(1-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-(R)-valine methyl ester |
| N-[(2′-cyanobiphenyl-4-yl)methyl]-(R)-valine methyl ester | Valeryl chloride | Triethylamine | Dichloromethane | 0 °C to 25 °C | N-(1-Oxopentyl)-N-[(2′-cyanobiphenyl-4-yl)methyl]-(R)-valine methyl ester |
This table is illustrative of typical reaction conditions for the synthesis of the corresponding (S)-enantiomer intermediates, adapted for the synthesis of the (R)-enantiomer.
An alternative and powerful strategy for constructing the biphenyl core of sartans involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. d-nb.infoscispace.com This method allows for the formation of the aryl-aryl bond, which is a key structural feature of Valsartan and its analogues. tandfonline.comresearchgate.net
In a convergent synthesis, one of the aryl halides can be coupled with an arylboronic acid derivative. For instance, a Suzuki reaction can be employed to couple an aryl boronate with a 2-bromophenyl oxazoline, which serves as a precursor to the tetrazole group. researchgate.net Another approach involves the coupling of 2-chlorobenzonitrile (B47944) with 4-tolylboronic acid as an early step in the synthesis. tandfonline.com
The Negishi coupling is another effective cross-coupling reaction used in the synthesis of Valsartan. nih.govscribd.com This reaction involves the coupling of an organozinc compound with an aryl halide, catalyzed by a palladium complex. nih.govbeilstein-journals.org For example, a key step in one synthesis is the Negishi coupling of an organozinc derivative of 5-phenyl-1-trityl-1H-tetrazole with an aryl bromide. nih.gov
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst | Product |
| Suzuki-Miyaura | 2-bromobenzonitrile | 4-methylphenylboronic acid | Not specified | 2-cyano-4′-methylbiphenyl |
| Negishi | Aryl bromide 5 (from Scheme 1 in source nih.gov) | Organozinc of 5-phenyl-1-trityl-1H-tetrazole | Q-phos and palladium acetate | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate |
This table presents examples of cross-coupling reactions used in the synthesis of the Valsartan backbone, which would be applicable to the synthesis of this compound.
Formation of the Tetrazole Heterocycle: Strategies and Challenges
The formation of the 5-substituted 1H-tetrazole ring is a cornerstone in the synthesis of sartan-class molecules, including the precursor to this compound. The most prevalent strategy involves the [2+3] cycloaddition of an azide (B81097) source with a nitrile group.
Strategies:
Organotin Azides: A historically significant method employs the reaction of an organonitrile, specifically a biphenyl nitrile precursor, with an organotin azide, such as tributyltin azide (Bu₃SnN₃). researchgate.netgoogle.com This reaction is typically carried out at elevated temperatures and effectively converts the cyano group into the desired tetrazole ring. google.com The resulting tetrazole is often complexed with the tin moiety, requiring a subsequent step for its removal. researchgate.net
Sodium Azide with Catalysts: To circumvent the high toxicity associated with organotin compounds, alternative methods using sodium azide (NaN₃) have been developed. researchgate.net These reactions often require catalysts to proceed efficiently. Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) have been shown to catalyze the cycloaddition. researchgate.net The use of zinc salts in water has also been reported as a viable and more environmentally benign approach for a broad range of nitriles. researchgate.net Another approach involves the use of trialkyltin chloride and sodium azide, which generates the reactive organotin azide in situ. googleapis.com
Continuous Flow Synthesis: Modern advancements have led to the development of continuous flow processes for tetrazole synthesis. researchgate.net These methods can utilize polymer-supported triorganotin azides, which are generated in situ and immobilized in a packed-bed reactor. This approach offers advantages in terms of safety, speed, and minimization of tin residues in the final product. researchgate.net
Challenges:
Toxicity and Post-Treatment: The primary challenge with traditional methods is the high toxicity of reagents like tributyltin azide. researchgate.netpatsnap.com Moreover, the removal of organotin byproducts from the reaction mixture can be difficult, complicating the purification process on an industrial scale. researchgate.net
Hazardous Reagents: The use of azides, such as sodium azide and trimethylsilylazide, introduces safety concerns due to their potentially explosive nature. researchgate.net
Racemization: A significant challenge, particularly in the synthesis of chiral molecules like ent-Valsartan, is the potential for partial racemization of the L-valine (or in this case, D-valine) moiety under the harsh conditions sometimes required for tetrazole formation or subsequent hydrolysis steps. researchgate.net
Regioselectivity: The cycloaddition reaction can theoretically lead to the formation of two different regioisomers of the tetrazole ring. However, in the synthesis of valsartan precursors, the formation of the desired 5-substituted 1H-tetrazole is generally favored.
Implementation of the N2-Trityl Protecting Group
The tetrazole moiety contains an acidic proton and multiple nitrogen atoms that can interfere with subsequent reactions. Therefore, protection of the tetrazole ring is a crucial step. The triphenylmethyl (trityl, Tr) group is a widely used protecting group for this purpose due to its steric bulk and specific reactivity. nih.govthieme.de It is introduced after the formation of the tetrazole ring and is carried through several synthetic steps before its eventual removal to yield the final active pharmaceutical ingredient. google.com
Regioselective Introduction of the Trityl Group on the Tetrazole Moiety
The 5-substituted tetrazole ring possesses two potentially reactive nitrogen atoms, N1 and N2, leading to a challenge in regioselectivity during the introduction of the trityl group. The reaction of the tetrazole with trityl chloride can yield a mixture of N1-trityl and N2-trityl isomers. The distribution of these products is influenced by reaction conditions such as the solvent, base, and temperature. For the synthesis of Valsartan and its analogues, the protection often targets the formation of the N1-trityl isomer, as seen in intermediates like 5-phenyl-1-trityl-1H-tetrazole. nih.gov However, the specific isomer this compound, as indicated by its name, requires the trityl group to be located at the N2 position. Achieving regioselective N2-tritylation is a key synthetic challenge that requires careful control of the reaction parameters. While many published syntheses proceed via the N1-trityl intermediate, specific conditions can be employed to favor the formation of the N2 isomer, which is sometimes the thermodynamically more stable product.
Catalytic and Non-Catalytic Tritylation Protocols
The introduction of the trityl group (tritylation) is typically achieved by reacting the tetrazole-containing intermediate with trityl chloride (Tr-Cl) in the presence of a base.
Non-Catalytic Protocols: The most common approach is a stoichiometric, non-catalytic reaction. A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is used to deprotonate the tetrazole ring, creating a tetrazolate anion. This anion then acts as a nucleophile, attacking the trityl chloride to form the N-tritylated product. The choice of solvent, typically an aprotic solvent like dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF), can influence the reaction rate and selectivity.
Catalytic Protocols: While less common for this specific transformation, catalytic approaches for N-alkylation reactions exist. A catalytic amount of a phase-transfer catalyst could potentially be employed to facilitate the reaction between the aqueous tetrazolate salt and the organic-soluble trityl chloride. However, for the synthesis of valsartan intermediates, stoichiometric use of an organic base is the predominantly reported method. The focus is generally on achieving high yield and regioselectivity through the careful selection of reagents and conditions rather than catalytic turnover.
Stereoselective Synthesis Approaches for ent-Valsartan Precursors
The biological activity of valsartan is stereospecific, residing in the (S)-enantiomer derived from L-valine. Consequently, ent-Valsartan, the (R)-enantiomer, must be synthesized from a chiral precursor with the corresponding (R)-configuration, which is typically D-valine. The stereocenter is established early and maintained throughout the synthesis.
Chiral Pool Synthesis Leveraging L-Valine
The most direct and industrially favored method for producing enantiomerically pure sartans is the chiral pool approach. For the synthesis of standard (S)-Valsartan, this strategy begins with the naturally abundant and inexpensive amino acid, L-valine. nih.govbeilstein-journals.org
The general sequence is as follows:
Esterification: L-valine is first converted to its methyl or benzyl ester, often using its hydrochloride salt (L-valine methyl ester hydrochloride). googleapis.comnih.govbeilstein-journals.org
N-Acylation: The amino group of the valine ester is then acylated with valeryl chloride (pentanoyl chloride) in the presence of a base like triethylamine to form the corresponding N-pentanoyl-L-valinate. nih.govbeilstein-journals.org
N-Alkylation: This acylated intermediate is subsequently alkylated. In a common route, it is reacted with a protected bromomethyl biphenyl tetrazole, such as 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, to form the fully assembled carbon skeleton of the protected valsartan ester. googleapis.comgoogle.com
To synthesize This compound , this well-established chiral pool methodology is simply adapted by substituting the starting material L-valine with its enantiomer, D-valine . By using D-valine methyl ester hydrochloride, the (R)-stereocenter is introduced at the beginning of the synthesis and carried through the acylation and alkylation steps to yield the desired ent-valsartan precursor. This approach is highly efficient as the stereochemistry is sourced from a readily available chiral molecule, avoiding the need for asymmetric synthesis or chiral resolution steps later in the sequence. patsnap.com
Diastereoselective and Enantioselective Methodologies
While the chiral pool approach is dominant, other stereoselective strategies could theoretically be applied to construct the chiral center of ent-valsartan.
Diastereoselective Alkylation: One could envision a strategy where an achiral precursor containing a glycine-like moiety is attached to the biphenylmethyl group. Subsequent diastereoselective alkylation of the resulting enolate with an isopropyl halide, using a chiral auxiliary, could establish the desired stereocenter. The auxiliary would then be cleaved to reveal the valine side chain.
Enantioselective Reduction: An alternative approach could involve the enantioselective reduction of a dehydro-valsartan precursor. For instance, an enamine or imine intermediate could be hydrogenated using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) to set the stereocenter with high enantiomeric excess.
Reductive Amination: The original synthesis of valsartan involved the reductive amination of a biphenyl aldehyde with L-valine benzyl ester. googleapis.comd-nb.info This reaction couples the two main fragments and maintains the stereointegrity of the starting amino acid ester. Applying this method with D-valine benzyl ester would be another effective way to produce the ent-valsartan backbone.
These alternative methodologies, while demonstrating the versatility of modern asymmetric synthesis, are generally more complex and costly than the chiral pool approach starting from D-valine, making the latter the preferred route for large-scale production.
Comparative Analysis of Synthetic Routes
The industrial synthesis of this compound, and by extension its enantiomer N2-Trityl Valsartan, has evolved to optimize efficiency, reduce environmental impact, and ensure high purity. The choice of a specific synthetic route often depends on a comparative analysis of factors such as reaction efficiency, atom economy, and the potential for process intensification. Key steps that differentiate the major synthetic routes include the method of biphenyl coupling and the sequence of introducing the valine and valeryl moieties.
Evaluation of Reaction Efficiency and Atom Economy
Reaction efficiency, typically measured by chemical yield, and atom economy, a measure of how many atoms from the reactants are incorporated into the final product, are critical metrics in evaluating the "greenness" and commercial viability of a synthetic process. primescholars.com
Reaction Efficiency (Yield): Different strategies for constructing the core biphenyl structure of valsartan, a key step performed while the tetrazole is protected with a trityl group, show varying efficiencies. The most common methods are Suzuki-Miyaura and Negishi cross-coupling reactions.
Suzuki-Miyaura Coupling Route: The Suzuki coupling is another widely used method. While specific yields for the coupling step in the synthesis of the direct N2-Trityl precursor can vary based on catalysts and reaction conditions, they are generally considered to be effective. d-nb.info However, some earlier methods faced challenges such as catalyst deactivation. d-nb.info
Alkylation Route: An alternative approach involves the direct alkylation of a valine derivative with a pre-formed trityl-protected biphenyl bromide, such as 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole. acs.org This method can also be highly efficient. For instance, the reaction of this bromide with L-valine methyl ester hydrochloride can proceed with high conversion, and the subsequent acylation step also demonstrates good yields. acs.orggoogle.com One patented process reports a combined yield of about 94% for the alkylation and subsequent acylation steps, a significant improvement over previous methods. google.com
Atom Economy: Atom economy provides insight into the efficiency of a reaction at the atomic level. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.
In the context of this compound synthesis, the cross-coupling steps are particularly relevant for this analysis.
Negishi Coupling: The coupling of an organozinc reagent with an aryl halide ideally produces the desired product and a zinc halide salt. The atom economy is generally favorable compared to methods that use organotin reagents, which are associated with toxic byproducts that are difficult to remove. acs.org
The table below provides a comparative overview of these aspects. Note that for ent-Valsartan synthesis, the principles remain the same, with the primary difference being the use of D-valine instead of L-valine as the chiral starting material.
| Synthetic Route Aspect | Negishi Coupling | Suzuki-Miyaura Coupling | Direct Alkylation |
|---|---|---|---|
| Key Reactants | Organozinc of trityl-tetrazole + Aryl bromide derivative nih.gov | Organoboron derivative + Aryl halide derivative d-nb.info | Trityl-biphenyl bromide + Valine ester derivative acs.org |
| Reported Efficiency (Yield) | High (e.g., 80% for coupling step) nih.govresearchgate.net | Generally high, but can be condition-dependent d-nb.info | Very high (e.g., ~94% for alkylation & acylation) google.com |
| Atom Economy Consideration | Favorable, forms zinc halide byproducts. | Moderate, forms boronic acid and salt byproducts. | Moderate, forms salt byproducts from the base used. |
| Key Advantages | High efficiency, overcomes drawbacks of other methods. nih.gov | Wide functional group tolerance, commercially available reagents. | Potentially fewer steps to the core structure, high yields. acs.org |
Process Intensification and Continuous Flow Synthesis Applications
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. Continuous flow synthesis is a prime example of process intensification, replacing traditional large-scale batch reactors with continuous-flow systems composed of smaller reactors like microreactors or packed-bed reactors. nih.govnih.gov
While the complete continuous synthesis of this compound has not been extensively reported, research into continuous flow processes for key precursors of valsartan highlights the significant potential of this technology. d-nb.info A multi-step continuous synthesis for a late-stage valsartan precursor has been successfully developed, demonstrating the feasibility of transferring the synthetic sequence from batch to flow operations. d-nb.info
This approach involved three key transformations performed consecutively in a continuous setup:
N-acylation: Performed in a coil reactor setup.
Suzuki-Miyaura Cross-Coupling: This crucial step was catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst. The catalyst was implemented in a packed-bed reactor, which allows for easy separation of the catalyst from the product stream, preventing metal contamination and enabling catalyst reuse. d-nb.info
Methyl Ester Hydrolysis: Also conducted in a coil reactor.
The application of such continuous flow principles to the synthesis of this compound offers several advantages:
| Advantage | Description | Relevance to this compound Synthesis |
|---|---|---|
| Enhanced Safety | Small reactor volumes and efficient heat transfer minimize risks associated with exothermic reactions or hazardous reagents. | Handling of organometallic intermediates (e.g., in Negishi or Suzuki steps) and acylating agents like valeryl chloride becomes safer. |
| Improved Yield and Purity | Precise control over reaction parameters (temperature, residence time, stoichiometry) leads to fewer side reactions and higher product purity. d-nb.info | Can reduce the formation of impurities and achieve higher overall yields, simplifying purification. acs.org |
| Process Efficiency | Telescoping of reaction steps without intermediate isolation reduces manual handling, solvent use, and overall production time. nih.gov | A sequence like alkylation, acylation, and hydrolysis could be integrated into a single continuous process. |
| Catalyst Management | Use of packed-bed reactors with heterogeneous catalysts allows for easy catalyst recovery and reuse, reducing costs and waste. d-nb.info | Crucial for expensive palladium catalysts used in cross-coupling reactions, preventing contamination of the final API. |
By leveraging process intensification and continuous flow technology, the synthesis of this compound can become more efficient, sustainable, and cost-effective, aligning with the principles of modern green chemistry. d-nb.infounibo.it
Protecting Group Chemistry of the Trityl Moiety in Tetrazole Systems
Mechanistic Understanding of Trityl Protection on Tetrazole Nitrogen Atoms
The protection of the tetrazole ring with a trityl group typically proceeds via an SN1-type mechanism. The process is initiated by the reaction of a trityl source, most commonly trityl chloride, often in the presence of a base such as pyridine. Pyridine serves both as a solvent and as a scavenger for the hydrochloric acid byproduct. total-synthesis.com
The key step in the mechanism is the formation of the highly stable trityl cation. The bond between the carbon and the chlorine in trityl chloride is polarized, and in a suitable solvent, it can cleave to form a carbocation. This cation is exceptionally stable due to the delocalization of the positive charge over the three phenyl rings. The tetrazole ring, which is deprotonated by the base to form a tetrazolate anion, then acts as a nucleophile, attacking the electrophilic trityl cation. This nucleophilic attack results in the formation of a stable C-N bond, yielding the N-tritylated tetrazole. total-synthesis.com The bulky nature of the trityl group generally allows for the selective protection of primary hydroxyls and other accessible nucleophiles. total-synthesis.com
Regioselectivity of Tritylation: N1 versus N2 Isomerism and Factors Influencing Selectivity
The tetrazole ring is an acidic heterocycle that exists as two principal tautomers: the 1H- and 2H-isomers. wikipedia.org This tautomerism means that alkylation or tritylation can occur on different nitrogen atoms, leading to N1 and N2 regioisomers. In the synthesis of sartans like valsartan (B143634) and losartan (B1675146), the protection of the tetrazole ring with the trityl group predominantly yields the N2-trityl isomer. allmpus.comresearchgate.net
The regioselectivity of this reaction is primarily governed by steric factors. The C5 position of the tetrazole ring in valsartan intermediates is substituted with a bulky biphenyl (B1667301) group. This substitution creates significant steric hindrance around the adjacent N1 nitrogen atom. In contrast, the N2 position is sterically less encumbered, making it the more accessible site for attack by the very large trityl cation. While electronic factors also play a role in the reactivity of the different nitrogen atoms, the steric repulsion between the biphenyl substituent and the incoming trityl group is the dominant factor directing the reaction to the N2 position. beilstein-journals.org
| Factor | N1 Position | N2 Position | Influence on Tritylation |
|---|---|---|---|
| Steric Hindrance | High, due to proximity to the C5-biphenyl substituent. | Low, more accessible to incoming electrophiles. | The bulky trityl group preferentially attacks the less hindered N2 position. |
| Thermodynamic Stability | Generally considered the thermodynamically more stable isomer for smaller alkyl groups. | Often the kinetically favored product with bulky groups. The N2-trityl isomer is the major product in sartan synthesis. researchgate.net | Kinetic control under standard tritylation conditions favors the N2 isomer. |
| Electronic Factors | Electron density is influenced by the adjacent C5 substituent. | Electron density is also part of the aromatic system. | Steric effects are generally considered the overriding factor for the bulky trityl group. |
Advanced Methods for Selective Detritylation of N2-Trityl ent-Valsartan
The removal of the trityl protecting group is a critical final step in the synthesis of valsartan. The lability of the trityl group allows for its cleavage under various conditions, offering orthogonality to other protecting groups.
The most common method for detritylation is treatment with a Brønsted acid. total-synthesis.com The mechanism is the reverse of the protection step: a nitrogen atom of the tetrazole ring is protonated, which weakens the C-N bond. This facilitates the departure of the stable trityl cation, which can be quenched by a nucleophilic solvent or scavenger. total-synthesis.com A variety of acidic conditions have been successfully employed for this transformation in sartan synthesis. google.comnih.gov
| Acid Reagent | Typical Conditions | Reference |
|---|---|---|
| Hydrochloric Acid (HCl) | Acetone/water or organic solvent | google.com |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) or neat, often at room temperature. | commonorganicchemistry.com |
| Formic Acid | Cold (e.g., 0°C), followed by evaporation. | total-synthesis.com |
| p-Toluenesulfonic Acid | Can be used catalytically to accelerate the reaction. | google.com |
As an alternative to acidic conditions, which may not be suitable for substrates with other acid-sensitive functional groups, reductive methods have been developed. A notable example is the use of indium metal in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). researchgate.net This method effectively removes the trityl group from N-protected tetrazoles in excellent yields without affecting the tetrazole ring itself or other reducible groups. researchgate.net The process represents an efficient technique for deprotection under non-acidic conditions. thieme.deresearchgate.net Another reductive approach involves a naphthalene-catalyzed lithiation process, which has been shown to be effective for the detritylation of N-tritylamines and represents a potential non-acidic alternative. organic-chemistry.org
Research into milder and more selective deprotection methods has led to the development of novel strategies. One such advanced method is the use of visible-light photoredox catalysis. organic-chemistry.org This technique allows for the cleavage of trityl ethers and thioethers under pH-neutral conditions, requiring only a suitable photocatalyst and light. organic-chemistry.orgresearchgate.netdntb.gov.ua This approach is orthogonal to many acid-labile protecting groups and is considered an environmentally friendly alternative. organic-chemistry.org Additionally, unusual detritylation of tritylated tetrazoles in sartan molecules has been observed under basic reaction conditions, suggesting that alternative, non-standard pathways for cleavage may exist. nih.gov
Influence of the Trityl Group on Reaction Kinetics and Stereochemical Outcomes
The primary influence of the N2-trityl group during the synthesis of ent-valsartan is steric. Its large size significantly impacts the molecule's conformation and the accessibility of nearby reaction centers.
Reaction Kinetics : The steric bulk of the trityl group can hinder the approach of reagents to the adjacent biphenyl ring system or the N-acyl L-valine side chain. This can slow down the rates of certain reactions or necessitate more forcing conditions. Conversely, its presence is essential to prevent N-alkylation at the tetrazole during the crucial steps of side-chain construction.
Stereochemical Outcomes : The stereocenter in ent-valsartan is derived from the L-valine starting material. The trityl group is not directly involved in creating this stereocenter. However, its bulky presence can influence the conformational dynamics of the molecule. By locking the conformation or sterically shielding one face of the molecule, it could potentially prevent side reactions that might lead to epimerization or racemization at the chiral center, thus preserving the desired stereochemical integrity throughout the synthetic sequence. The main role is protective, ensuring that the L-valine stereocenter remains untouched during subsequent alkylation and acylation steps. patsnap.com
| Aspect | Influence of the N2-Trityl Group |
|---|---|
| Regioselectivity | Directs subsequent reactions away from the tetrazole ring by acting as a robust protecting group. |
| Kinetics | May decrease reaction rates at nearby sites due to steric hindrance, potentially requiring higher temperatures or longer reaction times. |
| Conformation | Restricts bond rotation and influences the overall three-dimensional shape of the synthetic intermediate. |
| Stereocontrol | Indirectly protects the pre-existing stereocenter from L-valine by preventing side reactions. It does not induce chirality itself. |
Advanced Spectroscopic and Chromatographic Characterization of N2 Trityl Ent Valsartan
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the atomic connectivity and chemical environment of nuclei.
Proton (¹H) NMR spectroscopy is fundamental for determining the molecular structure of N2-Trityl ent-Valsartan by revealing the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the valine, biphenyl (B1667301), pentanoyl, and trityl moieties.
The protons of the trityl group, being the most deshielded, would likely appear as a complex multiplet in the aromatic region, typically between 7.0 and 7.5 ppm. The biphenyl protons would also resonate in the aromatic region, with their chemical shifts influenced by the electronic effects of the tetrazole and the benzyl (B1604629) group. The aliphatic protons of the valine and pentanoyl groups would be observed in the upfield region of the spectrum. The presence of the chiral center in the ent-Valsartan moiety would lead to diastereotopic protons, resulting in more complex splitting patterns for adjacent methylene (B1212753) groups.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Trityl-H | 7.0 - 7.5 |
| Biphenyl-H | 6.8 - 7.8 |
| Valine-CH | ~4.5 |
| Valine-CH(CH₃)₂ | ~2.0 |
| Valine-(CH₃)₂ | ~0.9 |
| Pentanoyl-CH₂ | ~2.2 |
| Pentanoyl-CH₂CH₂CH₃ | ~1.5, ~1.3 |
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule.
The numerous aromatic carbons of the trityl and biphenyl groups would dominate the downfield region of the spectrum, typically between 120 and 150 ppm. The quaternary carbon of the trityl group attached to the tetrazole ring would be found in this region as well. The carbonyl carbons of the carboxylic acid and the amide in the pentanoyl group would appear at the most downfield chemical shifts, generally above 170 ppm. The aliphatic carbons of the valine and pentanoyl side chains would resonate in the upfield region, from approximately 10 to 60 ppm.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carboxyl) | 175 - 180 |
| C=O (Amide) | 170 - 175 |
| Aromatic-C (Trityl, Biphenyl) | 120 - 150 |
| Tetrazole-C | 155 - 165 |
| Valine-Cα | ~60 |
| Valine-Cβ | ~30 |
| Valine-Cγ | ~20 |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule, and it is particularly useful for characterizing the tetrazole ring of this compound. The chemical shifts of the four nitrogen atoms in the tetrazole ring are highly sensitive to the position of substitution.
In this compound, the trityl group is attached to the N2 position of the tetrazole ring. This substitution pattern would result in a unique set of ¹⁵N chemical shifts for the N1, N2, N3, and N4 atoms. Theoretical calculations and data from analogous structures suggest that the substituted nitrogen (N2) would have a significantly different chemical shift compared to the unsubstituted nitrogens. This technique can unequivocally confirm the position of the trityl group on the tetrazole ring, distinguishing it from the N1-trityl isomer.
Expected ¹⁵N NMR Chemical Shift Ranges for a Substituted Tetrazole Ring
| Nitrogen Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| N1 | -100 to -150 |
| N2 (Trityl-substituted) | -50 to 0 |
| N3 | -10 to 30 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula, confirming the identity of the molecule.
For this compound, with a molecular formula of C₄₃H₄₃N₅O₃, the expected exact mass can be calculated. The experimentally determined mass from HRMS should closely match this theoretical value, providing strong evidence for the compound's identity.
Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₃H₄₃N₅O₃ |
| Theoretical Exact Mass | 677.3366 g/mol |
Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are soft ionization techniques used to determine the molecular weight of thermally labile and non-volatile molecules like this compound.
In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This technique is highly sensitive and provides a clear indication of the molecular weight.
FAB-MS, while an older technique, can also be employed for molecular weight confirmation. In FAB-MS, the sample is dissolved in a non-volatile matrix and bombarded with a high-energy beam of atoms, leading to the desorption and ionization of the analyte, often as a protonated molecule [M+H]⁺.
Both techniques would be expected to show a prominent ion corresponding to the molecular weight of this compound, further corroborating the data obtained from HRMS.
Expected Molecular Ion Peaks in ESI-MS and FAB-MS
| Technique | Expected Ion | Expected m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 678.3 |
| ESI-MS | [M+Na]⁺ | 700.3 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to identify the functional groups and conjugated systems within a molecule.
For this compound, IR spectroscopy is instrumental in confirming the presence of key structural features. The spectrum is expected to display characteristic absorption bands corresponding to the various functional groups inherited from the valsartan (B143634) backbone, as well as the distinctive signals from the trityl protecting group. The large trityl group, attached to the tetrazole ring, introduces strong C-H stretching and bending vibrations from its three phenyl rings. The carboxylic acid and amide moieties from the valine-derived portion of the molecule would also produce prominent peaks.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the biphenyl-tetrazole system. The presence of this extended conjugated system is expected to result in a strong absorbance maximum (λmax) in the ultraviolet region, typically around 250 nm, which is consistent with the electronic structure of valsartan and its derivatives.
| Technique | Functional Group / Chromophore | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| IR | C-H stretch (Aromatic - Trityl, Biphenyl) | 3100-3000 |
| IR | C-H stretch (Aliphatic) | 2965-2870 |
| IR | C=O stretch (Carboxylic Acid) | ~1730 |
| IR | C=O stretch (Amide) | ~1650 |
| IR | C=C stretch (Aromatic) | 1600-1450 |
| IR | C-N stretch | 1400-1200 |
| UV-Vis | π → π* transitions (Biphenyl System) | λmax ~250 nm (in Methanol (B129727) or Acetonitrile) |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are indispensable tools in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture, making them essential for assessing the purity of this compound.
The development of a robust HPLC or UPLC method is critical for determining the chemical purity of this compound and for detecting any process-related impurities or degradation products. A reversed-phase method is typically employed for this class of compounds.
Method development involves the systematic optimization of several parameters to achieve efficient separation with good peak shape and resolution. Key considerations include the choice of a stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength, which is selected based on the UV-Vis spectrum of the analyte. UPLC, utilizing smaller particle size columns, offers advantages over traditional HPLC, including faster analysis times and improved resolution.
| Parameter | Typical Condition | Justification |
| Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds like this compound. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Gradient elution is often used to resolve impurities with different polarities. The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 250 nm | Corresponds to the λmax of the biphenyl chromophore, ensuring high sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Since this compound is a single enantiomer (the R-isomer of the valine moiety), it is imperative to verify its enantiomeric purity and quantify the amount of the corresponding (S)-isomer. Chiral HPLC is the gold standard for this purpose.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the chiral resolution of valsartan and its derivatives. The USP monograph for valsartan, for instance, specifies a cellulose-based column for the separation of its chiral impurities. phenomenex.com The mobile phase, typically a mixture of a hydrocarbon solvent (like hexane (B92381) or heptane) and an alcohol (like ethanol (B145695) or isopropanol), is carefully optimized to achieve baseline separation of the two enantiomers.
| Parameter | Typical Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Lux® Cellulose-1, 5 µm) | Enables differential interaction with the enantiomers for separation. phenomenex.com |
| Mobile Phase | n-Heptane : Ethanol : Acetic Acid (e.g., 85:15:0.1, v/v/v) | The non-polar/polar solvent mixture modulates retention, while the acidic modifier can improve peak shape. |
| Flow Rate | 1.0 mL/min | Optimized for resolution and analysis time. |
| Detection | UV at 250 nm | Sensitive detection of both enantiomers. |
| Expected Result | Baseline separation of this compound (R-isomer) and its S-isomer. | Allows for the accurate calculation of enantiomeric excess (% ee). |
Solid-State Characterization Techniques
The physical properties of a pharmaceutical solid, such as its crystal form and thermal behavior, are critical quality attributes. Solid-state characterization techniques provide insight into the material's crystallinity, polymorphism, and thermal stability.
Powder X-ray Diffraction (PXRD) is a primary technique for investigating the solid-state nature of a compound. The diffraction pattern generated is unique to the specific crystalline arrangement of the atoms. A crystalline solid will produce a pattern of sharp, well-defined peaks at specific diffraction angles (2θ), whereas an amorphous solid will produce a broad, diffuse halo with no distinct peaks.
For this compound, PXRD analysis is used to determine whether the material exists in a crystalline or amorphous state. The parent drug, valsartan, is known to exist predominantly in an amorphous form. worktribe.comnih.gov Given the bulky trityl group, it is plausible that this compound would also be amorphous. Furthermore, if the compound can exist in multiple crystalline forms (polymorphs), PXRD is the definitive tool for their identification and differentiation, as each polymorph would yield a unique diffraction pattern.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as melting, crystallization, and glass transitions.
A DSC thermogram of a crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point (Tm). In contrast, if the sample is amorphous, the thermogram would instead show a subtle, step-like change in the baseline, known as the glass transition temperature (Tg). nih.gov This transition represents the change from a rigid, glassy amorphous state to a more rubbery, viscous state. For valsartan, the glass transition has been reported to occur around 76 °C. nih.gov The DSC analysis of this compound would provide crucial information about its physical state and thermal stability.
| Thermal Event | Description | Expected Observation for this compound |
| Glass Transition (Tg) | Endothermic shift in the heat capacity as an amorphous solid softens. | A step change in the baseline of the DSC thermogram, indicative of an amorphous state. |
| Melting (Tm) | Endothermic event where a crystalline solid transitions to a liquid. | A sharp peak, which would only be present if the material is crystalline. |
| Decomposition | Exothermic or endothermic events associated with chemical degradation at high temperatures. | Typically observed as a broad, irregular peak at temperatures significantly above the melting or glass transition. |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance like this compound. The experimentally determined percentages are compared against the theoretically calculated values derived from the compound's molecular formula to confirm its identity and purity.
While detailed experimental findings from peer-reviewed research publications for the elemental analysis of this compound are not widely available in the public domain, the theoretical elemental composition can be calculated from its molecular formula. The molecular formula for this compound is established as C₄₃H₄₃N₅O₃.
Based on this molecular formula, the theoretical weight percentages of carbon, hydrogen, nitrogen, and oxygen have been calculated. These theoretical values serve as a benchmark for experimental verification, which is typically performed using combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified to determine the elemental percentages.
The expected elemental composition for this compound is presented in the following data table:
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 43 | 516.473 | 76.18 |
| Hydrogen | H | 1.008 | 43 | 43.344 | 6.40 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 10.33 |
| Oxygen | O | 15.999 | 3 | 47.997 | 7.08 |
| Total | 677.849 | 100.00 |
Note: The values in this table are theoretical and calculated based on the molecular formula. Experimental results from laboratory analysis would typically be expected to fall within a narrow margin of these values (e.g., ±0.4%) to be considered a positive confirmation of the compound's elemental composition.
Mechanistic and Kinetic Studies of Reactions Involving N2 Trityl Ent Valsartan
Investigation of Reaction Pathways and Transition States for Key Steps
The formation of N2-Trityl ent-Valsartan typically involves the N-alkylation of an L-valine ester with a trityl-protected bromomethylbiphenyltetrazole species, followed by acylation. The subsequent key step is the hydrolysis of the ester and finally, the deprotection of the trityl group to yield the final product.
N-Alkylation Pathway: The initial N-alkylation is a nucleophilic substitution reaction. The reaction proceeds via an SN2 pathway where the nitrogen atom of the valine ester acts as the nucleophile, attacking the electrophilic benzylic carbon of the bromomethylbiphenyl derivative.
Reactants: (S)-valine methyl ester, 2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl bromide
Transition State: A trigonal bipyramidal transition state is proposed, where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking. The stereochemistry at the valine chiral center is retained.
Product: N-[[2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester.
Acylation Pathway: The subsequent acylation with valeryl chloride is a nucleophilic acyl substitution. The secondary amine of the alkylated valine ester attacks the carbonyl carbon of the acyl chloride.
Reactants: The N-alkylated valine ester, valeryl chloride, and a base (e.g., triethylamine).
Mechanism: This reaction likely proceeds through a tetrahedral intermediate after the nucleophilic attack on the carbonyl carbon. The collapse of this intermediate expels the chloride leaving group, forming the final amide bond.
Hydrolysis and Deprotection: The final steps involve the hydrolysis of the methyl ester, typically under basic conditions, followed by the acidic removal of the trityl protecting group from the tetrazole nitrogen. The detritylation proceeds via the formation of a stable trityl cation.
Catalytic Cycle Elucidation for Palladium- and Ruthenium-Catalyzed Reactions
While palladium catalysis is fundamental to the synthesis of the biphenyl (B1667301) core of valsartan (B143634) precursors (e.g., via Suzuki or Negishi coupling), its direct role in reactions involving the fully formed this compound is less prominent. However, palladium on carbon (Pd/C) is often used in related syntheses for debenzylation steps if a benzyl (B1604629) ester of valsartan is prepared.
Information on ruthenium-catalyzed reactions specifically involving this compound is not found in the reviewed literature. Ruthenium catalysts are known for a wide range of transformations, but their application in the core synthesis pathway of this specific intermediate has not been detailed.
Hypothetical Palladium-Catalyzed Deprotection/Hydrogenolysis: A catalytic cycle for a related debenzylation (if a benzyl ester were used instead of a methyl ester) would involve:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the benzylic C-H bond or coordinates to the aromatic ring.
Hydrogenolysis: In the presence of a hydrogen source (e.g., H₂), the C-O bond of the benzyl ester is cleaved.
Reductive Elimination: The catalyst is regenerated to its Pd(0) state, releasing the free carboxylic acid.
No specific data tables for these catalytic cycles involving this compound are available.
Kinetic Studies of Protecting Group Addition and Removal
The stability of the trityl group and the kinetics of its removal are crucial for the efficient synthesis of valsartan. The trityl group is known to be labile under acidic conditions.
The rate of detritylation is highly dependent on the acid strength, solvent polarity, and temperature. The mechanism involves the protonation of the nitrogen atom attached to the trityl group, followed by the departure of the stable triphenylmethyl (trityl) carbocation.
Factors Influencing Detritylation Rate:
| Factor | Effect on Rate | Rationale |
|---|---|---|
| Acid Strength | Increases | Higher proton concentration facilitates the initial protonation step. |
| Solvent Polarity | Increases | Polar solvents help to stabilize the charged transition state and the resulting trityl carbocation. |
| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. |
Specific kinetic data, such as rate constants (k) or activation energies (Ea), for the detritylation of this compound have not been published. Studies on analogous compounds show that such reactions are typically first-order with respect to the substrate.
Isotopic Labeling Experiments for Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. However, no studies employing isotopic labeling experiments (e.g., using ¹³C, ¹⁵N, or ²H) to investigate the mechanistic pathways in the synthesis or reactions of this compound have been reported in the scientific literature.
Such experiments could, in principle, provide definitive insights into:
The nature of the transition state in the N-alkylation step by observing kinetic isotope effects.
The potential for reversible reactions or side-product formation.
The exact mechanism of catalytic steps, should any be employed directly on the molecule.
Without such studies, the mechanistic details remain inferred from general chemical principles rather than direct experimental evidence for this specific compound.
Control of Purity and Impurity Profiling in N2 Trityl Ent Valsartan Synthesis
Identification and Characterization of Process-Related Impurities and By-products
The synthesis of N2-Trityl ent-Valsartan, a key intermediate in the production of Valsartan (B143634), can give rise to several process-related impurities and by-products. Rigorous identification and characterization of these impurities are paramount to ensure the quality and purity of the final active pharmaceutical ingredient (API). Impurities can originate from starting materials, reagents, or side reactions occurring during the synthesis.
Common process-related impurities in the synthesis of this compound and related intermediates include:
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials such as (R)-N-Valeryl-N-([2′-(2-trityl-tetrazol-5-yl)biphenyl-4-yl]methyl)valine and its precursors.
By-products from Side Reactions: The complexity of the multi-step synthesis can lead to various side reactions. For instance, impurities can arise from the alkylation and acylation steps. google.compatsnap.com
Degradation Products: The intermediate may degrade under certain reaction or purification conditions, leading to the formation of impurities.
Positional Isomers: During the formation of the tetrazole ring and its subsequent protection with the trityl group, positional isomers can be formed. Specifically, N1-Trityl and N2-Trityl isomers can be generated. mdpi.comtlcstandards.com While the desired product is the N2-tritylated compound, the N1-trityl isomer can be a significant impurity.
A comprehensive characterization of these impurities is typically achieved using a combination of spectroscopic and spectrometric techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical structure of the impurities.
Mass Spectrometry (MS): Helps in determining the molecular weight of the impurities and provides fragmentation patterns that aid in structural elucidation. nih.gov
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the impurity molecules.
High-Performance Liquid Chromatography (HPLC): Used to separate the impurities from the main compound, and when coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identification. nih.gov
Reference standards for known impurities are often synthesized to confirm their identity and to be used in the validation of analytical methods. synthinkchemicals.comsynthinkchemicals.com
Development of Analytical Methods for Impurity Detection and Quantification
The development of robust and sensitive analytical methods is crucial for the detection and quantification of impurities in this compound. These methods are essential for monitoring the quality of the intermediate and ensuring that the final API meets the stringent purity requirements set by regulatory authorities.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling of this compound and related compounds. nih.govglppharmastandards.com Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach. scirp.orgresearchgate.net
Key aspects of analytical method development include:
Column Selection: Choosing an appropriate stationary phase (e.g., C18) and column dimensions to achieve optimal separation of the main compound from its impurities.
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to resolve all potential impurities. scirp.orgresearchgate.net
Detector Wavelength Selection: The UV detector wavelength is selected to ensure adequate sensitivity for both the main compound and all relevant impurities.
Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgresearchgate.net
For impurities that lack a UV chromophore or are present at very low levels, more advanced techniques are employed:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity, allowing for the detection and identification of trace-level impurities. nih.govnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for the analysis of volatile or semi-volatile impurities, such as residual solvents or certain genotoxic impurities like N-nitrosodimethylamine (NDMA). nih.govsemanticscholar.org
The following table summarizes common analytical methods used for impurity analysis in sartan intermediates:
| Analytical Technique | Application | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Quantification of known and unknown impurities. | Robust, reproducible, and widely available. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of trace-level impurities. | High sensitivity and selectivity, provides structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile impurities. | Excellent for residual solvents and certain genotoxic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. | Provides detailed structural information. |
Strategies for Minimizing Impurity Formation during Synthesis
Controlling the formation of impurities during the synthesis of this compound is a critical aspect of process development. A proactive approach to impurity control involves a thorough understanding of the reaction mechanism and the potential for side reactions.
Key strategies for minimizing impurity formation include:
Optimization of Reaction Conditions:
Temperature: Conducting reactions at the optimal temperature can minimize the formation of degradation products and by-products.
Reaction Time: Precise control of the reaction time can prevent the formation of impurities resulting from over-reaction or degradation of the product.
pH: Maintaining the appropriate pH during the reaction and work-up can prevent acid or base-catalyzed side reactions and degradation.
Purity of Starting Materials and Reagents: Using high-purity starting materials and reagents is essential to prevent the introduction of impurities that may be carried through the synthesis or catalyze side reactions.
Control of Stoichiometry: Careful control of the molar ratios of reactants can maximize the yield of the desired product and minimize the formation of by-products from excess reagents.
Appropriate Solvent Selection: The choice of solvent can significantly influence the reaction pathway and the formation of impurities.
In-Process Controls (IPCs): Implementing in-process monitoring using techniques like HPLC can allow for the timely adjustment of reaction parameters to minimize impurity formation.
Purification Techniques: Developing efficient purification methods, such as crystallization or chromatography, is crucial for removing any impurities that are formed.
By implementing these strategies, the formation of process-related impurities can be effectively controlled, leading to a higher quality this compound intermediate.
Control of Stereoisomeric Impurities (e.g., R-isomer)
This compound is a chiral molecule, and its stereochemical purity is of utmost importance. The desired enantiomer is the (S)-isomer. The presence of the unwanted (R)-isomer, also known as Valsartan N2-Trityl R-Isomer, is a critical quality attribute that must be strictly controlled. gvpbiolifesciences.comsynthinkchemicals.comaxios-research.com
The control of stereoisomeric impurities begins with the starting materials. The synthesis of this compound typically utilizes L-valine methyl ester, which has the (S)-configuration. google.com Ensuring the high enantiomeric purity of this starting material is the first and most critical step in controlling the stereochemistry of the final product.
Strategies for controlling stereoisomeric impurities include:
Use of Enantiomerically Pure Starting Materials: The primary strategy is to use L-valine methyl ester with a high enantiomeric excess.
Avoidance of Racemization Conditions: The reaction conditions throughout the synthesis must be carefully controlled to avoid racemization of the chiral center. Conditions that can potentially lead to racemization include harsh acidic or basic conditions and elevated temperatures.
Chiral Chromatography: Chiral HPLC methods can be developed to separate and quantify the (R)-isomer from the desired (S)-isomer. orientjchem.org These methods are essential for monitoring the stereochemical purity of the intermediate and the final API.
Diastereomeric Crystallization: In some cases, diastereomeric crystallization can be used to separate enantiomers. This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.
The acceptable limit for the (R)-isomer is typically very low, as specified by pharmacopeias. Therefore, robust analytical methods and strict process controls are necessary to ensure that this compound meets the required stereochemical purity.
Emerging Technologies and Methodological Advancements
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. azolifesciences.com This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. azolifesciences.com The improved heat and mass transfer in continuous flow systems can lead to higher yields, improved product quality, and enhanced safety, particularly for highly exothermic or hazardous reactions. azolifesciences.com
In the context of valsartan (B143634) synthesis, continuous flow processes have been successfully applied to produce key precursors. d-nb.info Research has demonstrated a three-step continuous synthesis of a late-stage valsartan precursor involving N-acylation, a Suzuki-Miyaura cross-coupling reaction, and methyl ester hydrolysis. d-nb.info This process utilizes different reactor designs, including coil reactors for the acylation and hydrolysis steps, and a packed-bed reactor for the crucial cross-coupling reaction. d-nb.info The ability to integrate multiple reaction steps into a single, continuous sequence significantly reduces manual handling and processing time. nih.gov
One notable application is the synthesis of 5-substituted 1H-tetrazoles, a critical component of valsartan, using a continuous flow system. acs.orgresearchgate.net This process can be completed in as little as 7.5 to 15 minutes and ensures a low concentration of tin residues in the final product, addressing a significant drawback of some traditional batch methods. acs.orgresearchgate.net The scalability of continuous flow systems is a key advantage, allowing for the large-scale production of compounds required for the pharmaceutical industry. azolifesciences.com For instance, the use of parallelized microreactor setups has been shown to increase the productivity of valsartan intermediate synthesis. d-nb.info
| Reaction Step | Reactor Type | Key Parameters / Catalysts | Outcome | Reference |
|---|---|---|---|---|
| N-Acylation | Coil Reactor | Continuous flow process | Successful transfer from batch to continuous flow | d-nb.info |
| Suzuki-Miyaura Cross-Coupling | Packed-Bed Reactor (HPLC column) | Heterogeneous palladium-substituted cerium-tin-oxide catalyst | Key step in the continuous synthesis of a valsartan precursor | d-nb.info |
| Methyl Ester Hydrolysis | Coil Reactor | Final step in a three-step continuous synthesis, achieving up to 96% overall yield for the precursor | d-nb.info | |
| Tetrazole Formation | Packed-Bed Reactor | Polymer-supported triorganotin azide (B81097) | Rapid synthesis (7.5-15 min) with low tin residues (<5 ppm) | acs.orgresearchgate.net |
Application of Green Chemistry Principles in Synthetic Route Design
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. nih.gov These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of valsartan and its intermediates, green chemistry approaches aim to address several issues associated with traditional methods, such as the use of toxic reagents and the generation of significant waste. acs.orgnih.gov
A primary concern in older valsartan synthesis routes is the use of highly toxic organotin compounds, like tri-n-butyltin azide, for the formation of the tetrazole ring. acs.org This not only poses a significant health and safety risk but can also lead to contamination of the final product with toxic tin residues. acs.org Green chemistry principles encourage the development of safer alternatives. For example, the use of sodium azide with zinc triflate has emerged as a less hazardous option for tetrazole formation. nih.gov
Other key green chemistry strategies being explored for sartan synthesis include:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot and multicomponent reactions are effective strategies to reduce waste by minimizing intermediate isolation and purification steps. nih.gov
Use of Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. nih.gov The development of recyclable catalysts, such as palladium nanoparticles derived from brown seaweed for Suzuki-Miyaura coupling, represents a significant step towards more sustainable synthesis. nih.govnih.gov
Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents and exploring greener alternatives like water or solvent-free reaction conditions. nih.gov
Reducing Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups, can make synthetic routes more efficient and reduce waste. nih.govacs.org The synthesis of N2-Trityl ent-Valsartan involves a protecting group, and research into alternative routes that circumvent this step aligns with green chemistry principles.
By integrating these principles, researchers are developing more economically viable and environmentally friendly manufacturing processes for valsartan and related compounds. nih.govresearchgate.net
Novel Catalytic Systems for Efficient Transformations
Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems is crucial for improving the efficiency and sustainability of producing this compound and other sartan intermediates. Research has focused on creating more active, selective, and reusable catalysts for key bond-forming reactions.
One significant advancement is the development of a highly efficient catalytic system for C-H activation using inexpensive ruthenium chloride (RuCl3·xH2O) with triphenylphosphine (B44618) (PPh3). nih.govacs.org This method provides a more atom-economical approach to constructing the biphenyl (B1667301) core of angiotensin II receptor blockers like valsartan. nih.govacs.org
For the critical Suzuki-Miyaura cross-coupling reaction, which forms the biphenyl backbone, heterogeneous catalysts are gaining traction. d-nb.info A notable example is a palladium-substituted cerium-tin-oxide catalyst, which can be used in continuous flow packed-bed reactors. d-nb.info Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially recycled, reducing costs and waste. d-nb.info In a similar vein, palladium nanoparticles derived from biological sources, such as seaweed, have been shown to be effective and recyclable catalysts for Suzuki-Miyaura couplings in the synthesis of related sartans. nih.govnih.gov
Another area of innovation is the replacement of toxic tin reagents used in tetrazole synthesis. A patent describes the use of rare-earth metal organic chlorides as a non-toxic catalyst to replace tributyltin chloride, resulting in improved yield and quality of the sartan intermediate. google.com Furthermore, the Negishi reaction, another powerful cross-coupling method, has been efficiently applied to the synthesis of valsartan, utilizing palladium catalysts to construct the aryl-aryl bond. nih.govresearchgate.net
| Catalytic System | Reaction Type | Application in Sartan Synthesis | Advantages | Reference |
|---|---|---|---|---|
| RuCl3·xH2O / PPh3 | C-H Activation | Practical synthesis of angiotensin II receptor blockers. | Atom-economical, uses inexpensive ruthenium. | nih.govacs.org |
| Palladium-substituted cerium-tin-oxide | Suzuki-Miyaura Cross-Coupling | Continuous flow synthesis of a valsartan precursor. | Heterogeneous, suitable for packed-bed reactors. | d-nb.info |
| Bio-derived Palladium Nanoparticles | Suzuki-Miyaura Cross-Coupling | Sustainable synthesis of key losartan (B1675146) intermediates. | Recyclable, environmentally friendly. | nih.govnih.gov |
| Rare-earth Metal Organic Chlorides | Tetrazole Formation | Synthesis of a sartan drug intermediate. | Non-toxic alternative to tributyltin chloride. | google.com |
| Pd(OAc)2 / Q-phos | Negishi Coupling | Efficient synthesis of valsartan. | Overcomes drawbacks of other methods, commercially viable. | nih.govresearchgate.net |
Chemoenzymatic Approaches in Synthesis
Chemoenzymatic synthesis, which integrates enzymatic transformations with traditional chemical reactions, offers a powerful strategy for producing complex chiral molecules like this compound. Enzymes, as biocatalysts, are renowned for their high specificity and ability to operate under mild conditions, which can lead to cleaner reactions with fewer byproducts. illinois.edu
While specific chemoenzymatic steps for the synthesis of this compound are not extensively detailed in the provided research, the potential applications are significant. The synthesis of valsartan involves the chiral center from L-valine. acs.org Maintaining the stereochemical integrity of this center is critical for the drug's efficacy. One of the challenges in traditional synthesis can be racemization during certain reaction steps, such as hydrolysis under harsh basic conditions. acs.org
Enzymes, particularly hydrolases like lipases and proteases, could be employed for stereoselective transformations. For example, a hydrolase could be used for the enantioselective hydrolysis of an ester intermediate, a common strategy for resolving racemic mixtures or for performing reactions without affecting other sensitive functional groups in the molecule. illinois.edu Similarly, oxidoreductases could be used for highly selective reduction or oxidation steps, potentially simplifying synthetic routes and avoiding the need for protecting groups. illinois.edu
The integration of biocatalysis can expand the toolbox for synthesizing pharmaceutical intermediates, offering pathways that are not only more efficient and selective but also align with the principles of green chemistry by reducing the reliance on harsh reagents and organic solvents. illinois.edu
Future Research Directions in N2 Trityl Ent Valsartan Chemistry
Exploration of Novel and More Sustainable Synthetic Routes
The current synthetic methodologies for N2-Trityl ent-Valsartan, while established, present opportunities for improvement in terms of sustainability and efficiency. Future research is increasingly directed towards the principles of green chemistry to minimize environmental impact and enhance process safety.
Key areas of exploration include:
Catalyst Development: The use of heterogeneous catalysts over homogeneous ones is a promising avenue. For instance, in related sartan syntheses, palladium-substituted cerium-tin-oxide has been employed as a recyclable catalyst in Suzuki-Miyaura cross-coupling reactions, a key step in forming the biphenyl (B1667301) backbone. d-nb.info Research into novel, highly active, and recyclable catalysts for the specific steps in this compound synthesis could significantly reduce metal waste and improve process economics.
Alternative Solvents: Traditional syntheses often rely on volatile and potentially hazardous organic solvents. The exploration of greener solvents such as ionic liquids, supercritical fluids, or even aqueous-based systems for key reaction steps is a critical research direction. Studies on related compounds have demonstrated the feasibility of using eco-friendly solvents like PEG-400 in the synthesis of valsartan (B143634) intermediates. researchgate.net
Continuous Flow Chemistry: Transitioning from batch to continuous flow manufacturing offers numerous advantages, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. A multi-step continuous synthesis of a valsartan precursor has been successfully demonstrated, showcasing the potential for this technology in the production of related intermediates like this compound. d-nb.info This approach can lead to higher yields and reduced waste streams.
Atom Economy: Future synthetic strategies will focus on maximizing atom economy by designing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. This includes exploring one-pot synthesis and tandem reactions to reduce the number of isolation and purification steps.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Novel Catalysis | Reduced metal waste, catalyst recyclability, improved efficiency. | Development of heterogeneous catalysts for key coupling reactions. |
| Green Solvents | Reduced environmental impact, improved process safety. | Application of ionic liquids, supercritical fluids, and aqueous systems. |
| Continuous Flow | Enhanced safety, improved consistency, higher yields. | Transfer of batch processes to continuous flow reactor systems. |
| Atom Economy | Minimized waste, increased efficiency. | Design of one-pot and tandem reaction sequences. |
Development of Advanced Analytical Techniques for Comprehensive Characterization
The precise characterization of this compound and its potential impurities is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). As it is a chiral compound, the development of advanced analytical techniques for its enantiomeric separation and comprehensive characterization is a significant area of future research.
Future research in this area will likely focus on:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are widely used for the separation of valsartan enantiomers. jocpr.com Future work will likely involve the development of novel chiral stationary phases (CSPs) that offer higher resolution and efficiency for the separation of this compound from its corresponding (S)-enantiomer and other related impurities. The use of smaller particle sizes in stationary phases can also lead to faster and more efficient separations. phenomenex.com
Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the chiral separation of valsartan. jocpr.comnih.gov It offers advantages such as high efficiency, low sample and solvent consumption, and the ability to use a wide range of chiral selectors. researchgate.net Further research into new and more effective chiral selectors, such as modified cyclodextrins, will enhance the applicability of CE for the quality control of this compound. nih.gov
Hyphenated Techniques: The coupling of separation techniques with mass spectrometry (LC-MS) provides a powerful tool for the identification and quantification of trace impurities. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide accurate mass measurements, aiding in the structural elucidation of unknown impurities.
Spectroscopic Methods: Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance (2D-NMR) and Fourier-transform infrared spectroscopy (FTIR), will continue to be essential for the unambiguous structural confirmation of this compound and its related compounds.
| Analytical Technique | Application in this compound Analysis | Future Research Direction |
| Chiral HPLC | Enantiomeric separation and purity assessment. | Development of novel chiral stationary phases for improved resolution. |
| Capillary Electrophoresis (CE) | High-efficiency chiral separation. | Exploration of new chiral selectors and optimization of separation conditions. |
| LC-MS/HRMS | Identification and quantification of trace impurities. | Application in impurity profiling and structural elucidation of unknowns. |
| Advanced Spectroscopy | Unambiguous structural confirmation. | Utilization of 2D-NMR and other advanced techniques for detailed characterization. |
Application of Computational Chemistry and in silico Modeling for Reaction Optimization and Understanding
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. Their application to the study of this compound can provide valuable insights into its synthesis and properties, leading to more efficient and optimized processes.
Future research in this domain will likely involve:
Reaction Mechanism Studies: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the detailed reaction mechanisms involved in the synthesis of this compound. Understanding the transition states and intermediates can help in identifying rate-limiting steps and potential side reactions.
Catalyst Design: Computational modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for specific transformations in the synthetic route. By simulating the interaction between the catalyst and the reactants, researchers can predict the performance of different catalyst designs before their experimental synthesis.
Solvent Effects: In silico models can be used to predict the effect of different solvents on reaction rates and equilibria. This can guide the selection of optimal and environmentally friendly solvents for the synthesis of this compound.
Prediction of Properties: Computational methods can be employed to predict various physicochemical properties of this compound and its impurities, such as solubility, stability, and spectroscopic characteristics. This information can be valuable for process development and analytical method development. For instance, computational studies have been used to investigate the interaction of valsartan with other molecules. researchgate.net
| Computational Approach | Application in this compound Research | Expected Outcome |
| DFT Calculations | Elucidation of reaction mechanisms. | Identification of key intermediates and transition states, leading to reaction optimization. |
| Molecular Modeling | Rational design of novel catalysts. | Prediction of catalyst performance and guidance for experimental catalyst development. |
| In silico Solvent Screening | Prediction of solvent effects on reactions. | Selection of optimal and green solvents for improved reaction outcomes. |
| Property Prediction | Estimation of physicochemical and spectroscopic properties. | Facilitation of process and analytical method development. |
Investigation of this compound as a Scaffold for Other Chemical Entities
The molecular framework of this compound, with its biphenyltetrazole and protected valine moieties, presents a versatile scaffold for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.
Future research in this area could explore:
Library Synthesis: The trityl-protected tetrazole and the valine ester group in this compound can be subjected to a variety of chemical transformations to generate libraries of new compounds. These libraries can then be screened for biological activity against various therapeutic targets.
Derivatization for Novel Properties: Modification of the core structure of this compound could lead to the development of compounds with novel biological or physical properties. For example, the synthesis of peptide derivatives of valsartan has been explored to improve its intestinal permeability. nih.gov Similar strategies could be applied to this compound to create new prodrugs or compounds with altered pharmacokinetic profiles.
Development of Molecular Probes: The scaffold could be functionalized with fluorescent tags or other reporter groups to create molecular probes for studying biological processes or for use in diagnostic applications.
Materials Science Applications: The rigid biphenyltetrazole unit, combined with the chiral valine moiety, could be explored for the development of new materials with interesting optical or self-assembly properties.
| Application Area | Research Approach | Potential Outcome |
| Medicinal Chemistry | Synthesis of compound libraries based on the this compound scaffold. | Discovery of new bioactive molecules with therapeutic potential. |
| Drug Delivery | Derivatization to create prodrugs or compounds with modified properties. | Improved pharmacokinetic profiles and targeted drug delivery. |
| Diagnostics | Functionalization with reporter groups. | Development of molecular probes for biological imaging and assays. |
| Materials Science | Exploration of self-assembly and optical properties. | Creation of new functional materials with unique characteristics. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N2-Trityl ent-Valsartan, and how can reaction purity be validated experimentally?
- Methodological Answer : The synthesis typically involves tritylation of the N2 position of ent-Valsartan using trityl chloride under anhydrous conditions. Purity validation requires orthogonal analytical methods:
- HPLC (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess chemical purity (>98% by area normalization) .
- Chiral chromatography (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>99% for ent-Valsartan derivatives) .
- Mass spectrometry (HRMS or LC-MS) for molecular ion confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural identity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the trityl group (δ 7.2–7.4 ppm aromatic protons, δ 85–90 ppm quaternary carbon) and valsartan backbone (e.g., tetrazole proton at δ 8.3–8.5 ppm) .
- FT-IR : Confirm trityl C–H stretching (~3030 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve stereochemical configuration .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Analytical endpoints : Monitor impurities via HPLC and quantify degradation products (e.g., de-tritylated valsartan) using validated calibration curves .
Advanced Research Questions
Q. How can stereochemical inconsistencies in this compound synthesis be resolved during scale-up?
- Methodological Answer :
- Mechanistic analysis : Use DFT calculations to model reaction pathways and identify intermediates prone to racemization .
- Process optimization : Adjust reaction temperature (<0°C for tritylation) and solvent polarity (e.g., dichloromethane vs. THF) to minimize epimerization .
- In-line monitoring : Employ PAT tools (e.g., ReactIR) to track chiral integrity in real time .
Q. What strategies mitigate batch-to-batch variability in this compound’s impurity profile?
- Methodological Answer :
- Root-cause analysis : Correlate impurity levels (e.g., residual solvents, trityl byproducts) with process parameters (e.g., stirring rate, reagent stoichiometry) using multivariate regression .
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., pH, reaction time) affecting impurity formation .
Q. How can researchers validate the pharmacological activity of this compound compared to its parent compound?
- Methodological Answer :
- In vitro assays : Measure angiotensin II receptor binding affinity (IC50) using radioligand displacement assays .
- Metabolic stability : Compare hepatic microsomal half-life (t1/2) to assess prodrug potential .
- In vivo models : Use hypertensive rodent models to evaluate blood pressure reduction efficacy vs. valsartan .
Q. What computational methods predict this compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Molecular dynamics simulations : Model hydrolysis of the trityl group in aqueous environments (pH 1–7.4) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, steric bulk) with degradation rates to prioritize stable analogs .
Data Contradiction & Reproducibility
Q. How should researchers address conflicting data on this compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Standardize protocols : Use USP dissolution apparatus with controlled agitation (50–100 rpm) and temperature (25°C ± 0.5) .
- Cross-validate : Compare results from nephelometry (turbidity) and HPLC quantification .
Q. What steps ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
